Temporin-PRa
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPILGNLLSGLL |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Temporin Pra and Its Analogues
Primary Sequence Determination Methodologies
The determination of the primary amino acid sequence of peptides like Temporin-PRa relies on a combination of genetic and analytical chemistry techniques.
The foundational method for identifying novel amphibian peptides involves molecular cloning from complementary DNA (cDNA) libraries. nih.gov This genetic approach allows for the deduction of the mature peptide sequence from its gene-encoded precursor. The process begins with the extraction of messenger RNA (mRNA) from the frog's skin secretions, which contains the transcripts for a wide array of bioactive molecules. nih.gov This mRNA is then used as a template for reverse transcriptase to synthesize a corresponding cDNA library. nih.govnih.gov
This library represents the collection of all genes being expressed in the skin tissue at the time of extraction. nih.gov To identify specific peptide families, the library is screened using probes derived from the highly conserved signal peptide sequences of known amphibian peptide precursors. nih.gov Positive clones are then sequenced, revealing the full structure of the prepropeptide. This precursor typically consists of a signal peptide, an acidic spacer region, and the sequence of the mature, active peptide. nih.gov The mature peptide sequence is flanked by processing signals, such as Lys-Arg sites, which are recognized by cellular convertases that cleave and release the final product. mdpi.com This methodology has been successfully used to identify numerous temporins and other peptide families from various ranid frogs. nih.govnih.gov
In cases where genomic or transcriptomic data is unavailable, or for direct confirmation of the peptide structure from a purified sample, de novo sequencing via tandem mass spectrometry (MS/MS) is the premier analytical technique. nih.govspringernature.comcreative-proteomics.com This method determines a peptide's amino acid sequence directly from its fragmentation pattern in a mass spectrometer without reference to a database. creative-proteomics.com
The process involves ionizing the purified peptide and selecting the parent ion for fragmentation. Techniques such as Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) are used to break the peptide backbone at predictable locations, primarily the amide bonds. nih.govcreative-proteomics.com This generates a series of fragment ions (e.g., b-ions and y-ions), each differing in mass by a single amino acid residue. By analyzing the mass differences between consecutive peaks in the fragment ion series, the amino acid sequence can be reconstructed. creative-proteomics.com Advanced fragmentation methods like Electron Transfer Dissociation (ETD) can provide complementary data, which is particularly useful for distinguishing between isomeric amino acids such as leucine (B10760876) and isoleucine. nih.gov This powerful, top-down approach has been instrumental in characterizing the peptidomes of numerous frog species and identifying novel temporins. nih.govdntb.gov.ua
Advanced Spectroscopic Techniques for Secondary Structure Analysis
Understanding the three-dimensional conformation of this compound and its analogues, particularly in environments that mimic biological membranes, is crucial for elucidating their structure-function relationships.
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides in solution. asm.orgresearchgate.net For the temporin family, CD studies consistently reveal that the peptides are largely unstructured or adopt a random coil conformation in aqueous buffer. mdpi.comresearchgate.net However, upon introduction into a membrane-mimetic environment, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a distinct conformational transition. mdpi.comacs.org
The CD spectra of temporins in these hydrophobic environments are characterized by two strong negative bands near 208 and 222 nm, which is the hallmark of an α-helical structure. researchgate.netacs.org This disorder-to-helix transition is a critical feature of many temporins and is believed to be integral to their ability to interact with and insert into the lipid bilayers of target cell membranes. mdpi.comasm.org Studies on various temporin analogues have demonstrated that modifications affecting the stability of this α-helical structure can significantly impact biological function. acs.org
These studies have consistently shown that temporins like Temporin-SHa, Temporin-L, and Temporin-1OLa fold into well-defined, amphipathic α-helical structures when bound to micelles. acs.orgacs.orgiiitd.edu.in The resulting structures reveal a clear segregation of hydrophobic and hydrophilic/cationic residues on opposite faces of the helix. researchgate.net Furthermore, NMR experiments using paramagnetic probes can provide insights into the peptide's orientation and depth of insertion into the micelle, showing that the peptides often lie parallel to the micelle surface. acs.org The detailed structural and topological information obtained from NMR is invaluable for understanding how these peptides interact with and disrupt cell membranes. acs.orgiiitd.edu.in
Fourier-Transform Infrared (FTIR) spectroscopy is another powerful, non-invasive technique for analyzing the secondary structure of peptides. rsc.orgmdpi.com Specifically, Attenuated Total Reflectance FTIR (ATR-FTIR) is well-suited for studying peptides interacting with lipid bilayers or in aggregated states. biorxiv.orgnih.gov The analysis focuses on the amide I' band of the peptide backbone (around 1600-1700 cm⁻¹), as the frequency of this band is sensitive to the peptide's secondary structure.
FTIR studies have been employed to investigate the conformational state of temporins upon interaction with lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov These experiments can reveal structural changes that occur when the peptide binds to complex biological surfaces. Additionally, FTIR has been used to monitor the time-dependent structural transitions of temporins, such as the potential for self-assembly into amyloid-like fibrillar structures characterized by a cross-β sheet conformation, which shows a characteristic peak around 1623 cm⁻¹. biorxiv.org This technique provides complementary information to CD and NMR, particularly for studying peptide structure in lipid environments and aggregated forms. biorxiv.orgresearchgate.net
Table of Mentioned Compounds
Computational Modeling and Molecular Dynamics Simulations
Computational approaches, particularly molecular dynamics simulations, offer a window into the atomic-level behavior of peptides like this compound, which is often difficult to capture through experimental methods alone. These simulations can model the peptide's folding process and its complex interplay with lipid bilayers, providing insights into its antimicrobial function.
Prediction of Peptide Folding and Conformational States
Computational studies on the temporin family consistently show that these peptides exhibit high conformational plasticity. acs.org In an aqueous environment, temporins like this compound are predicted to exist in a largely unstructured or random coil state. mdpi.com However, upon encountering a membrane-mimicking environment, such as a lipid bilayer or a solvent with lower polarity, they are predicted to fold into a more defined secondary structure.
For many temporins, the predominant conformational state adopted upon membrane interaction is an α-helix. acs.orgmdpi.com This is a crucial feature, as the resulting amphipathic helix, with distinct hydrophobic and hydrophilic faces, is key to its membrane-disrupting activity. Molecular dynamics simulations of related temporins, such as Temporin A and Temporin L, have shown that the transition to an α-helical structure is a spontaneous process driven by the change from a polar aqueous environment to the nonpolar lipid environment of the cell membrane. fmach.it For example, simulations of Temporin L demonstrate the stability of its α-helical conformation, particularly within the membrane interface. fmach.it
A study on Temporin-1OLa, a close analogue of this compound differing by a single amino acid, determined its three-dimensional structure in a membrane-mimetic model using NMR spectroscopy. nih.gov The analysis revealed a distinct two-domain structure: a hydrophobic patch followed by a classic amphipathic α-helix spanning residues P3 to I12. nih.gov Given the high sequence homology, computational models would predict a very similar conformational state for this compound.
Table 1: Predicted Conformational Properties of this compound and Analogues
| Peptide | Sequence | Predicted Conformation (Aqueous) | Predicted Conformation (Membrane) | Key Structural Features |
|---|---|---|---|---|
| This compound | FLPILGNLLSGLL | Random Coil | α-helical | Amphipathic helix |
| Temporin-1OLa | FLPILGKLLSGLL | Random Coil | α-helical (Residues 3-12) | N-terminal hydrophobic patch, C-terminal amphipathic helix nih.gov |
| Temporin A | FLPLIGRVLSGIL | Unordered | α-helical | Amphipathic helix mdpi.comnih.gov |
| Temporin L | FVQWFSKFLGRIL | Unordered / Aggregated | α-helical | Stable α-helix, Phe1 deeply embedded in micelle mdpi.comacs.org |
This table is generated based on data from published studies on temporin analogues and general principles of temporin computational modeling.
Simulation of Peptide-Membrane Interactions
Molecular dynamics simulations are instrumental in visualizing the precise way this compound and its analogues interact with and disrupt bacterial cell membranes. These simulations model the peptide's initial binding, insertion, and subsequent effect on the lipid bilayer's integrity.
The process typically begins with the positively charged residues of the peptide (if present) being attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (POPG) lipids. mdpi.com For the largely hydrophobic this compound, the interaction is primarily driven by the hydrophobic effect. Simulations of other temporins, like Temporin B and L, show that the peptides first bind to the surface of the membrane. nih.gov
Once at the surface, the peptide is simulated to insert itself into the lipid bilayer. All-atom and coarse-grained MD simulations of Temporin B and L have shown that they penetrate shallowly into the bilayer, with the hydrophobic residues anchoring the peptide within the membrane's acyl chain region while the more polar residues remain near the lipid headgroups. acs.orgnih.gov This insertion is not always a solitary event; simulations indicate that temporins have a strong tendency to aggregate or form clusters on the membrane surface. nih.gov These peptide clusters can then induce significant membrane perturbations.
Simulations of Temporin B and L have revealed a mechanism where peptide aggregates extract lipids from the bilayer, leading to the formation of tubule-like protrusions and causing membrane destabilization without necessarily forming discrete pores. nih.gov Other simulations, particularly of the highly hemolytic Temporin L, show that the peptide can cause significant distortion of the membrane's shape. acs.org The depth of insertion and the specific changes to the membrane architecture are key findings derived from these computational models. For instance, simulations can calculate the potential of mean force (PMF) to quantify the energy barrier for a peptide to move from the water phase into the membrane core. mdpi.com
Table 2: Key Parameters from Peptide-Membrane Interaction Simulations of Temporin Analogues
| Peptide Analogue | Membrane Model | Simulation Finding | Predicted Effect on Membrane |
|---|---|---|---|
| Temporin B | POPC:POPG | Shallow penetration, aggregation on membrane surface nih.gov | Lipid extraction, formation of tubular protrusions nih.gov |
| Temporin L | POPC:POPG | Shallow penetration, aggregation, Phe1 residue inserts deeply acs.orgnih.gov | Membrane distortion, potential for pore formation, lipid tubulation acs.orgnih.gov |
| Temporin A | SDS/DPC Micelles | Stable helical conformation at the interface | Destabilization of micelle structure |
| Pro3-TL (Analogue) | DPC Micelles | Conformational averaging at N-terminus, located at micelle-water interface acs.org | Less distortion of micelle shape compared to Temporin L acs.org |
This table summarizes findings from molecular dynamics simulations of various temporin analogues to infer the likely interaction mechanisms of this compound.
Mechanisms of Action of Temporin Pra Against Microbial Pathogens
Membrane-Active Mechanisms
The primary mode of action for most temporins, including Temporin-PRa, involves the perturbation and disruption of the microbial cytoplasmic membrane. conicet.gov.ar This interaction is a multi-step process initiated by the binding of the peptide to the membrane surface, followed by insertion and subsequent damage that leads to cell death. nih.gov
Interaction with Bacterial Membrane Mimetic Systems
To elucidate the mechanisms of this compound's activity, researchers utilize various model systems that mimic the composition of bacterial membranes. These systems, such as liposomes and vesicles of varying lipid compositions, allow for detailed biophysical and microscopic analysis of the peptide-membrane interactions. nih.govplos.org
A key indicator of antimicrobial peptide activity is the permeabilization of the bacterial membrane. Assays using fluorescent dyes like calcein (B42510) or carboxyfluorescein are employed to measure the extent of membrane leakage. frontiersin.orgnih.gov When these dyes are encapsulated within lipid vesicles at self-quenching concentrations, their release due to peptide-induced pore formation results in a measurable increase in fluorescence. frontiersin.org Studies on temporin analogues have demonstrated a direct correlation between peptide concentration and the rate of dye leakage, indicating a dose-dependent membrane permeabilization effect. frontiersin.orgmdpi.com
Membrane depolarization is another critical consequence of this compound's interaction with the bacterial membrane. The membrane potential of viable bacteria is maintained by an electrochemical gradient, which is dissipated by the action of many cationic AMPs. frontiersin.org The fluorescent probe 3,3′-Dipropylthiadicarbocyanine iodide [DiSC3(5)] is commonly used to monitor changes in membrane potential. frontiersin.org A decrease in the fluorescence of this dye upon addition of the peptide indicates membrane depolarization. frontiersin.orgbiorxiv.org Research on temporins has shown that they can rapidly depolarize the cytoplasmic membrane of bacteria, a key step in their bactericidal mechanism. nih.govplos.orgnih.gov
| Assay Type | Principle | Common Probes | Typical Finding with Temporins |
| Membrane Permeabilization | Measures the leakage of entrapped fluorescent dyes from lipid vesicles upon membrane disruption. | Calcein, Carboxyfluorescein | Increased fluorescence indicates peptide-induced pore formation and membrane leakage. frontiersin.orgnih.gov |
| Membrane Depolarization | Monitors the dissipation of the transmembrane potential using voltage-sensitive fluorescent dyes. | DiSC3(5) | Decreased fluorescence signifies the depolarization of the bacterial membrane. frontiersin.orgbiorxiv.org |
Spectroscopic techniques provide deeper insights into the binding of this compound to the membrane and its subsequent insertion into the lipid bilayer. Laurdan, a fluorescence probe sensitive to the polarity of its environment, is used to assess changes in membrane fluidity and lipid packing upon peptide interaction. A shift in its emission spectrum can indicate the penetration of the peptide into the hydrophobic core of the membrane. tandfonline.com
Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures. tocris.comeurogentec.com In the context of antimicrobial peptides, ThT assays are utilized to monitor the aggregation and self-assembly of peptides on the membrane surface, a process that is often crucial for their disruptive activity. tandfonline.comacs.orgnih.gov Studies on temporin analogues have employed ThT to investigate their tendency to oligomerize in the presence of bacterial membrane mimics. acs.orgnih.gov
| Spectroscopic Probe | Application | Information Gained |
| Laurdan | Assesses changes in membrane fluidity and lipid packing. | Indicates peptide insertion into the hydrophobic core of the membrane. tandfonline.com |
| Thioflavin T (ThT) | Monitors peptide aggregation and self-assembly. | Reveals the tendency of peptides to form oligomeric structures on the membrane surface. tandfonline.comacs.orgnih.gov |
Direct visualization of the morphological changes induced by this compound on bacterial surfaces is achieved through high-resolution microscopy techniques. Scanning Electron Microscopy (SEM) provides detailed images of the bacterial cell surface, revealing damage such as blebbing, wrinkling, or complete lysis following peptide treatment. frontiersin.orgnih.gov SEM studies on various temporins have shown clear evidence of membrane disruption on bacteria like Staphylococcus aureus. nih.govnih.govnih.gov
Atomic Force Microscopy (AFM) offers even higher resolution, enabling the visualization of membrane disruption at the nanoscale in real-time. ucl.ac.uk AFM can track the formation of pores, membrane thinning, and other structural perturbations caused by peptide binding and insertion. ucl.ac.uk This technique has been instrumental in visualizing the disruptive mechanisms of various antimicrobial peptides on supported lipid bilayers, providing a dynamic view of their action. ucl.ac.uknih.gov
Proposed Models of Membrane Disruption (e.g., Carpet Model, Toroidal Pore Model)
Several models have been proposed to describe the process by which antimicrobial peptides disrupt the bacterial membrane. The two most relevant models for temporins are the "carpet model" and the "toroidal pore model". semanticscholar.orgmdpi.com
In the carpet model , the peptides first accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. mdpi.commdpi.com This initial binding is driven by electrostatic interactions between the cationic peptide and the anionic components of the bacterial membrane. nih.gov Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and causing membrane disintegration without forming discrete pores. plos.orgmdpi.commdpi.com
The toroidal pore model suggests that after initial binding, the peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a continuous pore where the peptide molecules are associated with the lipid head groups. mdpi.commdpi.com In this arrangement, both the peptides and the lipid head groups line the aqueous channel. mdpi.com Evidence for temporins acting via a carpet-like mechanism that can involve the formation of toroidal pores has been suggested. plos.org
Role of Electrostatic and Hydrophobic Interactions in Membrane Targeting
The selective targeting and disruption of microbial membranes by this compound are governed by a combination of electrostatic and hydrophobic interactions.
Electrostatic interactions play a crucial initial role. The net positive charge of most temporins at neutral pH facilitates their attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.orgmdpi.com This electrostatic guidance concentrates the peptide at the microbial surface, enhancing its efficacy. mdpi.comnih.gov
Non-Membrane-Targeting Mechanisms of this compound Against Microbial Pathogens
Investigation of Intracellular Targets and Pathways (e.g., FtsZ protein inhibition for Temporin L)
Beyond the cell membrane, antimicrobial peptides can penetrate the cytoplasm and interfere with essential cellular processes. mdpi.com A prominent example within the temporin family is the interaction of Temporin L (TL) with the FtsZ protein in Escherichia coli. mdpi.comunimi.itnih.gov FtsZ is a crucial protein, homologous to eukaryotic tubulin, that polymerizes at the mid-cell to form the "Z-ring". mdpi.comunimi.it This ring acts as a scaffold, recruiting other proteins to form the divisome complex, which orchestrates bacterial cell division. unimi.itnih.gov
Functional proteomic studies have identified FtsZ as a specific intracellular target of Temporin L. mdpi.comunimi.it Further investigation revealed that Temporin L binds directly to FtsZ and competitively inhibits its GTPase activity, which is essential for the dynamic assembly and constriction of the Z-ring. unimi.itnih.govnih.gov This inhibition hampers the process of cytokinesis, leading to the formation of long, filamentous cells that are unable to divide, ultimately resulting in bacterial death. mdpi.comunimi.it The targeting of FtsZ is a significant finding, as this protein is highly conserved across many bacterial species but absent in humans, making it an attractive target for developing new antibacterial agents. mdpi.comnih.gov Researchers have even designed analogues of Temporin L with the specific aim of enhancing their binding and inhibitory action against FtsZ. nih.govnih.gov
Modulation of Microbial Gene Expression
Temporins can also exert antimicrobial effects by altering the expression of key microbial genes, particularly those involved in virulence and survival. This mechanism may not be immediately bactericidal but can weaken the pathogen's ability to establish an infection or resist environmental stresses.
Studies on derivatives of Temporin-GHa, for instance, have demonstrated their ability to modulate gene expression in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These peptides were found to downregulate the expression of genes within the icaADBC operon. nih.govmdpi.com The ica (B1672459) operon is responsible for synthesizing the enzymes that produce polysaccharide intercellular adhesin (PIA), a major component of the staphylococcal biofilm matrix. nih.govnih.govwho.intmdpi.com By suppressing these genes, the temporin derivatives effectively reduce PIA synthesis, thereby hindering biofilm formation. nih.gov Specifically, derivatives GHaR6R, GHaR8R, and GHaR9W were shown to downregulate all four ica genes. nih.gov
Similarly, Temporin-GHc and Temporin-GHd have been shown to downregulate the expression of genes responsible for producing glucosyltransferases in the caries-causing bacterium Streptococcus mutans. frontiersin.orgnih.gov These enzymes are critical for the synthesis of exopolysaccharides (EPS), which are essential for the integrity of dental biofilms. frontiersin.orgnih.gov The ability to interfere with gene expression represents a sophisticated non-membrane-targeting mechanism that contributes to the anti-biofilm capabilities of these peptides. acs.org
Interference with Biofilm Formation and Dispersal Mechanisms
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which offers protection from antibiotics and host immune responses. Several temporins have demonstrated significant activity in preventing the formation of biofilms and disrupting established ones, often at concentrations below those required to kill planktonic cells. nih.govnih.gov
The anti-biofilm action of temporins is multifaceted. As discussed, they can down-regulate genes essential for the production of the biofilm matrix, such as PIA and EPS. nih.govfrontiersin.org Additionally, temporins can interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm development. frontiersin.orgnih.gov Derivatives of Temporin-GHa, for example, inhibit biofilm formation in S. mutans by weakening the initial adhesion of the bacteria. researchgate.netfrontiersin.org Studies with Temporin L on Pseudomonas fluorescens have shown that the peptide can decrease biofilm development in a dose-dependent manner and also perturb the architecture of a pre-formed biofilm. mdpi.comnih.govresearchgate.net
The table below summarizes the observed anti-biofilm activities of various temporin peptides against different microbial pathogens, highlighting the specific mechanisms of interference.
| Temporin Peptide | Target Pathogen | Observed Anti-Biofilm Effect | Reported Mechanism | Citation |
|---|---|---|---|---|
| Temporin-L (TL) | Pseudomonas fluorescens | Inhibits biofilm formation and perturbs pre-formed biofilm architecture. | Dose-dependent reduction in biofilm development; potential downregulation of genes for biofilm components. | mdpi.comnih.gov |
| Temporin-GHa Derivatives (GHaR6R, GHaR8R, GHaR9W) | Staphylococcus aureus (MRSA) | Inhibit biofilm formation. | Downregulation of icaADBC genes, leading to reduced PIA synthesis. | nih.gov |
| Temporin-GHc & Temporin-GHd | Streptococcus mutans | Inhibit initial biofilm attachment and disrupt pre-formed biofilms. | Downregulation of genes for glucosyltransferases (GTFs), reducing EPS production. | frontiersin.orgnih.gov |
| Temporin-GHa Derivatives (GHaR, GHa11R) | Streptococcus mutans | Inhibit biofilm accumulation. | Weakens initial adhesion and reduces EPS production. | researchgate.netfrontiersin.org |
| Temporin-G | Staphylococcus aureus | Activity against pre-formed biofilms. | Effective in eradicating established biofilms. | mdpi.com |
| Temporin-GHb Derivatives (e.g., GHb3K, GHbK4R) | Staphylococcus aureus | Inhibit biofilm formation and eradicate mature biofilms. | Mechanism linked to bactericidal activity against biofilm-embedded cells. | acs.org |
Biological Activities of Temporin Pra and Its Derivatives in Research Models
Broad-Spectrum Antimicrobial Activity Research
Temporin-PRa and its derivatives have demonstrated a wide range of antimicrobial effects in laboratory settings. These peptides are part of the temporin family, which is known for its activity against bacteria, fungi, protozoa, and viruses. conicet.gov.arimrpress.com The primary mechanism often involves interaction with and disruption of the microbial cell membrane. conicet.gov.ar
Antibacterial Efficacy Studies (Gram-positive vs. Gram-negative)
Temporins generally exhibit selective and potent activity against Gram-positive bacteria, while their effectiveness against Gram-negative bacteria is often more limited. mdpi.com This difference in susceptibility is largely attributed to the structural differences in the cell envelopes of these two bacterial types. The outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), can limit the access of many antimicrobial peptides (AMPs) to the inner membrane. mdpi.com
Research on various temporins, which share structural and functional similarities with this compound, supports this observation. For instance, Temporin L and its analogs have shown activity against Gram-positive strains like Staphylococcus aureus and Staphylococcus epidermidis. acs.org Analogs of Temporin-GHa also display potent activity against Gram-positive bacteria. mdpi.com While some temporins, like Temporin L, have demonstrated activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, this is less common for the family as a whole. acs.orgresearchgate.net Modifications to temporin structures, such as increasing the net positive charge, have been explored to enhance their activity against Gram-negative strains. mdpi.com
Table 1: Antibacterial Activity of Selected Temporins
| Temporin/Analog | Target Bacteria | Gram Type | Activity Level (MIC) |
|---|---|---|---|
| Temporin L (TL) | S. aureus | Gram-positive | 3.12 µM acs.org |
| Temporin L (TL) | S. epidermidis | Gram-positive | 3.12 µM acs.org |
| Temporin L (TL) | P. aeruginosa | Gram-negative | >100 µM acs.org |
| Temporin-GHa | S. aureus | Gram-positive | Potent mdpi.com |
| Temporin-GHa | E. coli | Gram-negative | Less Potent mdpi.com |
| Temporin A | S. aureus | Gram-positive | Active mdpi.com |
| Temporin B | S. aureus | Gram-positive | 25 µg/mL nih.gov |
| Temporin G | E. faecium | Gram-positive | Low concentrations mdpi.com |
| Temporin G | A. baumannii | Gram-negative | Low concentrations mdpi.com |
Antifungal and Anti-Yeast Activity Assessments
The temporin family of peptides has shown significant promise in research against various fungal and yeast pathogens. conicet.gov.arimrpress.com Several members of the temporin family have been documented to be effective against clinically relevant species, including the opportunistic yeast Candida albicans. conicet.gov.arfrontiersin.org
Temporin L, for example, is noted for its potent activity against a range of microorganisms, including yeasts. tandfonline.comnih.gov Studies on Temporin L derivatives have demonstrated their ability to inhibit the growth of both reference and clinical strains of C. albicans, with Minimum Inhibitory Concentrations (MICs) observed in the micromolar range. tandfonline.com Furthermore, cyclic analogs of Temporin L have been investigated for their activity against various Candida species, including C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis, showing significant antifungal potential. nih.gov The mechanism of action is believed to involve disruption of the fungal cell membrane. tandfonline.com Analogs of Temporin B have also been shown to effectively inhibit the growth of C. albicans. mdpi.com
Table 2: Antifungal Activity of Selected Temporin Derivatives
| Peptide | Fungal Species | Activity Level (MIC) | Reference |
|---|---|---|---|
| Pent-1B (Temporin L derivative) | C. albicans (ATCC) | 13 µM | tandfonline.com |
| Dec-1B (Temporin L derivative) | C. albicans (ATCC) | 6.5 µM | tandfonline.com |
| Cyclic Temporin L analog (Peptide 16) | C. glabrata | 25 µM | nih.gov |
| Cyclic Temporin L analog (Peptide 16) | C. tropicalis | 25 µM | nih.gov |
| Temporin-FL | Candida albicans | 8-32 µM | frontiersin.org |
Antiprotozoal Research
Research has extended to the evaluation of temporins against various protozoan parasites. conicet.gov.arimrpress.com These parasites are responsible for a number of significant human diseases, and the search for new therapeutic agents is ongoing. mdpi.commdpi.com
Specifically, Temporin-SHa and its analog [K3]SHa have demonstrated potent and rapid activity against several species of Leishmania, the protozoan responsible for leishmaniasis. These peptides were effective against promastigotes of L. infantum, L. major, L. amazonensis, and L. braziliensis. nih.gov The proposed mechanism of action for these temporins against Leishmania is primarily through membrane disruption, though they may also trigger apoptosis-like cell death. nih.gov Temporin A has also been shown to have strong action against Leishmania protozoa by causing membrane destruction.
Antiviral Activity Investigations
The antiviral properties of the temporin family of peptides have been a subject of scientific inquiry. conicet.gov.ar Studies have shown that certain temporins can inhibit the replication of various viruses.
For instance, Temporin G has been found to significantly affect the replication of Herpes Simplex Virus-1 (HSV-1) and John Cunningham polyomavirus (JCPyV). mdpi.com The mechanism appears to involve action during the early stages of the viral life cycle and potentially direct interaction with the virion. mdpi.com Computational models suggest that Temporin G can interact with HSV-1 glycoprotein (B1211001) B and the JCPyV capsid protein VP1. mdpi.com Other temporins, including Temporin B and Temporin SHa, have also demonstrated activity against HSV-1, with a proposed mechanism of disrupting the viral envelope. nih.govmdpi.com Furthermore, some members of the temporin family have shown activity against enveloped RNA viruses like influenza A virus and SARS-CoV-2. mdpi.com
Immunomodulatory and Anti-inflammatory Properties Research
Beyond their direct antimicrobial actions, certain temporins have been investigated for their ability to modulate the host immune response. conicet.gov.ar These immunomodulatory effects can include influencing the production of signaling molecules like cytokines. nih.gov
Modulation of Cytokine Production and Release
Cytokines are small proteins crucial for cell signaling in the immune system, and their regulation is key in inflammatory responses. frontiersin.orgwikipedia.org Research into temporin derivatives has revealed their potential to influence cytokine levels.
In a study using a mouse model of zymosan-induced peritonitis, two synthetic analogs of Temporin L were shown to exert anti-inflammatory effects. nih.gov The administration of these peptides significantly reduced the infiltration of leukocytes and the synthesis of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Another study on a derivative of Temporin L, [Nle¹, dLeu⁹, dLys¹⁰]TL, observed a significant modulation of IL-6 production in a murine macrophage cell line. nih.gov Similarly, Temporin 1CEa has been found to downregulate pathways that lead to the release of pro-inflammatory molecules such as TNF-α and IL-6. mdpi.com
Chemotactic Activities and Leukocyte Recruitment Studies
Based on available research, specific studies focusing on the direct chemotactic activities of this compound or its ability to influence leukocyte recruitment have not been extensively reported. While some members of the temporin family, such as Temporin A, have been shown to chemoattract phagocytic leukocytes like monocytes and neutrophils, specific data for this compound is not present in the reviewed scientific literature. nih.govnih.gov The general mechanism of leukocyte recruitment to inflammatory sites is a complex cascade involving adhesion molecules and chemotactic factors that guide immune cells from the bloodstream into tissues. nih.govpsu.edu However, the specific role, if any, that this compound plays in this process remains to be elucidated through targeted investigation.
Anti-Endotoxic Effects and Lipopolysaccharide (LPS) Binding Studies
There is a lack of specific research into the anti-endotoxic effects and lipopolysaccharide (LPS) binding capabilities of this compound. The ability to bind and neutralize LPS, a major component of the outer membrane of Gram-negative bacteria and a potent trigger for septic shock, is a significant property of some antimicrobial peptides. nih.govplos.org Extensive research has been conducted on other temporins, such as Temporin L, which strongly binds to LPS and exhibits anti-endotoxic properties in both in vitro and in vivo models. nih.govresearchgate.netnih.gov These studies have detailed the interaction mechanisms, including the roles of electrostatic and hydrophobic forces in binding to the lipid A portion of LPS. nih.gov However, similar investigations and data specifically for this compound are not available in the current body of scientific literature.
Research into Wound Healing Modulation
Recent research has explored the potential of a related peptide, Temporin-Ra, in promoting wound healing, demonstrating significant modulatory effects in research models. researchgate.net These studies have focused on its application as part of an advanced wound dressing.
In one key study, Temporin-Ra was incorporated into a pH-sensitive nanofiber scaffold designed to mimic the natural extracellular matrix. researchgate.net This delivery system was composed of hyaluronic acid-chitosan-polyvinyl alcohol and cross-linked with citric acid. The design leverages the alkaline environment of a wound bed to facilitate the release of the positively charged Temporin-Ra peptide from the negatively charged nanofiber. researchgate.net
In Vitro Findings: Investigations using cell cultures showed that the Temporin-Ra-loaded nanofibers supported better adhesion, proliferation, and migration of fibroblast cells compared to control groups. researchgate.net This suggests that the peptide actively encourages the growth and movement of key cells involved in the tissue regeneration phase of wound healing.
In Vivo Findings: Studies conducted on full-thickness wound models in mice provided further evidence of Temporin-Ra's efficacy. The nanofiber dressing loaded with the peptide was absorbed without causing wound dryness or infection. researchgate.net Notably, the treatment led to accelerated wound closure. By day 6 of the study, the wounds treated with the Temporin-Ra-loaded nanofiber showed a 60% closure, a significant improvement over the 17% closure observed in the control group. researchgate.net Histological analysis confirmed that the composite nanofiber demonstrated excellent tissue repair capabilities, positioning it as a promising candidate for advanced wound dressings. researchgate.net
Table 1: In Vivo Wound Closure Rate in Mouse Model
| Treatment Group | Wound Closure (%) at Day 6 |
|---|---|
| Peptide-Loaded Nanofiber | 60% |
| Control Group | 17% |
Data sourced from in vivo studies on full-thickness wounds in a mouse model. researchgate.net
Structure Activity Relationship Sar Studies and Peptide Engineering of Temporin Pra Analogues
Rational Design Principles for Temporin Analogues
The design of temporin analogues is centered on modulating key physicochemical properties—namely cationicity, hydrophobicity, amphipathicity, and conformational stability—to enhance antimicrobial potency while minimizing toxicity to host cells. mdpi.comnih.gov Since temporins exert their antimicrobial action primarily by interacting with and disrupting microbial cell membranes, their ability to adopt an amphipathic α-helical conformation in a membrane-mimicking environment is crucial for activity. nih.govmdpi.com In aqueous solutions, they typically remain unstructured. mdpi.com Engineering strategies, therefore, often aim to stabilize this active helical conformation and optimize the balance between the peptide's hydrophobic and polar residues. nih.gov
Amino acid substitution is a fundamental strategy for modifying the bioactivity of temporins. Changes can be designed to alter charge, hydrophobicity, and helical propensity.
Cationicity: Introducing positively charged residues, such as lysine (B10760008) (Lys) or arginine (Arg), is a common approach to improve the antimicrobial spectrum, particularly against Gram-negative bacteria. mdpi.com The initial electrostatic attraction to the negatively charged components of bacterial membranes (like lipopolysaccharides) is enhanced by a higher positive charge. mdpi.com For instance, studies on Temporin B analogues showed that increasing the peptide's positive charge resulted in a broader spectrum of activity. mdpi.com
Hydrophobicity and Amphipathicity: The high hydrophobicity of temporins is critical for their insertion into the lipid bilayer of cell membranes. nih.gov However, excessive hydrophobicity can lead to non-specific toxicity, such as the lysis of mammalian red blood cells (hemolysis). mdpi.comnih.gov Alanine scanning and substitution with unnatural hydrophobic amino acids have been used to fine-tune this property. In studies of Temporin-SHf, replacing residues with bulky, non-natural amino acids like p-terbutyl-phenylalanine was shown to improve antimicrobial activity while maintaining low toxicity. mdpi.comnih.gov
Helical Structure: The propensity of a peptide to form an α-helix is directly linked to its activity. Substitutions that disrupt or stabilize this conformation can have profound effects. Proline, known as a helix-breaker, has been strategically introduced into temporin sequences to modulate structure. Conversely, substitutions that promote helicity can sometimes increase hemolytic activity, demonstrating the delicate balance required for therapeutic potential. nih.gov
The table below summarizes the effects of amino acid substitutions on an analogue of Temporin L ([Pro³,dLeu⁹]TL), illustrating these design principles.
| Peptide ID | Sequence | Modification from Parent Peptide | Key Finding |
| Temporin L (TL) | FVQWFSKFLGRIL-NH₂ | Parent Peptide | Potent antimicrobial, but also highly hemolytic. nih.gov |
| [Pro³]TL | FVPWFSKFLGRIL-NH₂ | Gln³ → Pro | Slightly reduced hemolytic activity; stable helix from residues 6-13. nih.gov |
| [dLys⁷][Pro³]TL | FVPWFSdKFLGRIL-NH₂ | Lys⁷ → dLys | D-amino acid substitution acts as a helix breaker, affecting activity. nih.govresearchgate.net |
| [dLeu⁹][Pro³]TL | FVPWFSKFdLRIL-NH₂ | Leu⁹ → dLeu | Maintained activity against yeast strains with significantly reduced hemolysis. researchgate.net |
Data sourced from studies on Temporin L analogues.
Modifying the length of a peptide through truncation (removing amino acids) or extension (adding amino acids) can significantly alter its biological profile. Truncation is often explored as a method to reduce manufacturing costs and potentially decrease cytotoxicity while retaining a core active sequence. nih.gov Studies on Temporin-FL demonstrated that truncation can modulate hydrophobicity and α-helicity. frontiersin.org For example, removing the Ser¹⁰ residue from Temporin-FL resulted in an analogue (Temporin-FLa) with higher hydrophobicity and enhanced antimicrobial efficiency, though this also increased hemolytic activity. nih.govfrontiersin.org This highlights that even minor changes in length can disrupt the delicate balance of properties required for selective antimicrobial action.
The introduction of D-amino acids in place of their natural L-counterparts is a powerful strategy in peptide engineering. This modification serves two primary purposes: increasing stability against proteolytic degradation by host and bacterial enzymes, and modulating the peptide's secondary structure. mdpi.com
D-amino acids are known to act as helix breakers. nih.gov Systematically replacing single L-amino acids with their D-isomers within the helical domain of a Temporin L analogue allowed researchers to map the structural elements responsible for cell selectivity. nih.govresearchgate.net This approach revealed that a single L-to-D substitution could preserve potent anti-Candida activity while abolishing toxicity towards human cells. nih.gov Specifically, the substitution of L-Leu⁹ with D-Leu⁹ in a [Pro³]TL analogue maintained strong antifungal activity but dramatically reduced hemolytic effects, showcasing how chirality can be used to decouple desired antimicrobial activity from undesired cytotoxicity. researchgate.net
Peptide Macrocyclization and Stapling Methodologies
Linear peptides like Temporin-PRa are conformationally flexible, which can result in reduced binding affinity to their targets and increased susceptibility to proteolysis. nih.gov Peptide macrocyclization and stapling are advanced chemical strategies used to constrain the peptide into a stable, bioactive conformation, typically an α-helix. nih.govnih.govwikipedia.org This is achieved by introducing a covalent linkage, or "staple," between the side chains of two amino acids. wikipedia.org This pre-organization into a helical structure can enhance target affinity, improve cell penetration, and increase resistance to enzymatic degradation. nih.govinnopep.com
Various chemical methods have been successfully employed to synthesize cyclic and stapled temporin analogues, primarily using Temporin L as a model. nih.gov The design involves replacing native amino acids at specific positions (often i and i+4 to span one turn of an α-helix) with non-natural amino acids capable of forming a covalent bridge. acs.org
Common stapling chemistries include:
Lactam Bridge: Formed by the reaction between the side chains of lysine and an acidic amino acid like glutamic acid. nih.gov
Hydrocarbon Stapling: Achieved via ring-closing olefin metathesis (RCM) between two amino acids containing alkenyl side chains. acs.org This creates a stable, all-hydrocarbon staple.
Triazole Bridge: Synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," between an azide-containing amino acid and an alkyne-containing amino acid, such as propargylalanine (Pra). nih.govinnopep.com
These reactions are often performed using solid-phase peptide synthesis (SPPS), which allows for the controlled incorporation of the modified amino acids and subsequent on-resin cyclization. nih.gov
Introducing a macrocyclic constraint to stabilize the α-helical structure of temporins has been shown to be a successful strategy for modulating bioactivity. A study on Temporin L involved the creation of a library of cyclic analogues using lactam, triazole, hydrocarbon, and disulfide linkers. nih.gov Circular dichroism (CD) spectroscopy confirmed that these modifications successfully increased the α-helicity of the peptides in membrane-mimicking environments. nih.gov
This enhanced helicity often correlates with changes in antimicrobial activity. For example, certain lactam-bridged Temporin L analogues showed potent activity against Gram-positive bacteria like Staphylococcus epidermidis and Bacillus megaterium. nih.govacs.org The results from these studies expand the understanding of the relationship between the α-helical character of temporin derivatives and their biological function, paving the way for the development of improved cyclic AMPs. nih.govnih.gov
The table below shows the antimicrobial activity of selected cyclic analogues of a Temporin L-derived peptide, demonstrating the impact of different cyclization strategies.
| Peptide ID | Linker Type (Positions) | MIC (μM) vs S. epidermidis | MIC (μM) vs B. megaterium |
| Parent Linear Peptide | None | 6.25 | 1.56 |
| Analogue 12 | Lactam (i, i+4) | 3.12 | 1.56 |
| Analogue 17 | Triazole (i, i+4) | 25 | 25 |
| Analogue 25 | Hydrocarbon (i, i+4) | 12.5 | 6.25 |
| Analogue 26 | Disulfide (i, i+4) | 6.25 | 1.56 |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the peptide that inhibits visible microbial growth. Data is derived from a study on cyclic Temporin L analogues. nih.govacs.org
Lack of Specific Data for this compound Prevents Article Generation
Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data for the chemical compound “this compound” to generate the requested article. Searches for research pertaining to the lipidation, post-translational modifications, and synergistic activity of a peptide explicitly named this compound did not yield any results.
The temporin family of antimicrobial peptides is extensive, with numerous members such as Temporin A, B, L, G, and various isoforms like Temporin-1CEb, having been the subject of structure-activity relationship studies. Research is available on the effects of lipidation on analogues of Temporin L and Temporin-1CEb , detailing how fatty acid conjugation can influence membrane interaction, self-assembly, and antimicrobial potency. Similarly, synergistic studies have been conducted on Temporin A , Temporin B , and Temporin L , investigating their combined effects with conventional antibiotics like imipenem, ceftazidime, and gentamicin.
However, none of the available research specifically identifies or examines a peptide designated as "this compound." Due to the strict instruction to focus solely on this specific compound and not introduce information outside the provided outline, it is not possible to construct an article that is both scientifically accurate and compliant with the user's request. Information regarding other temporins cannot be substituted, as this would violate the core constraints of the prompt.
Therefore, the requested article on the "" cannot be created at this time.
Genomic and Evolutionary Aspects of Temporin Pra
Gene Expression and Regulation Studies of Prepropeptide Genes
Temporin-PRa, like other antimicrobial peptides (AMPs), is synthesized as a prepropeptide, a precursor molecule that undergoes post-translational modifications to become the active peptide. The gene encoding this prepropeptide is subject to complex regulatory mechanisms that control its expression, ensuring that the peptide is produced when and where it is needed for defense against pathogens.
Molecular cloning studies from the skin secretions of frogs have revealed that AMPs, including temporins, are derived from a tripartite precursor. This precursor consists of a signal peptide, an acidic propiece (also known as the spacer), and the C-terminal active peptide. nih.gov The signal peptide is crucial for directing the prepropeptide to the secretory pathway, while the acidic propiece is thought to play a role in preventing the mature, cationic peptide from causing self-harm to the host's cells. mdpi.com The mature peptide is typically flanked by processing sites, such as a Lys-Arg sequence, which is recognized by convertase enzymes that cleave and release the active peptide. nih.gov The C-terminus of the precursor often contains a Gly-Lys sequence, which is processed by carboxypeptidases to produce the C-terminally amidated mature peptide, a common feature of many temporins. nih.gov
The expression of preprotemporin genes is not constitutive but is regulated by various factors, including developmental stage and external stimuli. Studies on the Japanese mountain brown frog, Rana ornativentris, have shown that preprotemporin mRNA levels are undetectable in the skin before metamorphosis but increase significantly during the metamorphic climax. This suggests a correlation with thyroid hormone concentrations, which are known to orchestrate metamorphosis in amphibians. nih.gov Indeed, experimental administration of triiodothyronine (T3) to adult frogs led to an increase in preprotemporin mRNA levels in the skin, indicating that thyroid hormones directly regulate the expression of these genes. nih.gov This developmental regulation ensures that the frog is equipped with a chemical defense system as it transitions from an aquatic to a terrestrial environment, where it will encounter a different spectrum of pathogens.
The regulation of gene expression is a multi-step process that can be controlled at various levels, from gene transcription to post-translational modification of the final protein product. mhmedical.com In the context of temporins, the coordinated expression of genes encoding these peptides is crucial for providing a broad-spectrum defense against a variety of microorganisms. nih.gov The diversity of secreted peptides is hypothesized to be a strategy to maximize protection and minimize the development of microbial resistance. nih.gov
Comparative Genomics and Peptidomics of Temporin-Producing Species
Comparative studies of the genomes and peptidomes (the complete set of peptides) of different temporin-producing frog species have provided valuable insights into the evolution and diversification of this peptide family. While the primary structures of mature temporin peptides show considerable variation even between closely related species, the signal peptide and acidic pro-region of their precursors are remarkably conserved. core.ac.uk This conservation suggests a common evolutionary origin for the temporin family, with the genes having arisen from multiple duplications of an ancestral gene followed by diversification. core.ac.uk
Peptidomic analysis, which involves the isolation and characterization of peptides from skin secretions, has been instrumental in identifying the vast diversity of temporins. Over 150 temporin peptides have been isolated from various ranid frog genera, including Amolops, Hylarana, Lithobates, Odorrana, Pelophylax, and Rana. nih.govmdpi.com The naming of these peptides typically follows the species from which they were isolated. nih.gov For instance, this compound was identified from Pelophylax perezi. nih.govimrpress.com
Genomic and transcriptomic analyses have further illuminated the genetic basis of this diversity. "Shotgun" cloning of precursor-encoding cDNAs from the skin of the dark-spotted frog, Pelophylax nigromaculatus, led to the identification of novel temporins. nih.gov Alignment of the translated amino acid sequences of these precursors with those from other Pelophylax species revealed a high degree of structural similarity in the N-terminal signal peptide region, confirming their membership in the temporin family. nih.gov This high conservation of the preproregion has been used as a tool to identify new members of the dermaseptin (B158304) superfamily, which includes temporins, in the North African ranid frog Pelophylax saharica. nih.gov
The table below presents a selection of temporin peptides identified from different Pelophylax species, highlighting the sequence variation within the genus.
| Species | Peptide | Sequence |
| Pelophylax perezi | This compound | FLPILGNLLSGLL |
| Pelophylax perezi | Temporin-PRb | FLPIITNLLGKLL |
| Pelophylax perezi | Temporin-PRc | NFLDTLINLAKKFI |
| Pelophylax perezi | Temporin-PRe | FLPLAMALGKLL |
| Pelophylax nigromaculatus | Temporin-FL | FLPFLASLALKIL |
| Pelophylax hubeiensis | Temporin-HB3 | FLPFLASLALKIL |
Data sourced from multiple studies. nih.govnih.gov
This diversity at the peptide level, contrasted with the conservation at the precursor level, is a hallmark of the temporin family and reflects the dynamic evolutionary processes shaping the amphibian innate immune system.
Advanced Research Methodologies and Future Directions
High-Throughput Screening for Novel Temporin-PRa Analogues
The discovery of novel antimicrobial agents is increasingly reliant on high-throughput screening (HTS) methodologies, which allow for the rapid assessment of large libraries of compounds. nih.govcreative-biolabs.com In the context of this compound, HTS is pivotal for identifying analogues with enhanced antimicrobial efficacy, improved stability, and reduced toxicity.
The process often begins with the generation of peptide libraries. nih.gov These libraries can be created through various techniques, including rational combinatorial design, where specific amino acid substitutions are made to the this compound sequence to explore the impact on its activity. researchgate.net For instance, modifications can be made to enhance properties like cationicity and hydrophobicity, which are crucial for the antimicrobial action of many AMPs. mdpi.com
Once these libraries are established, they are subjected to a battery of high-throughput assays. researchgate.net These can range from simple, target-based assays to more complex, whole-cell-based screenings. nih.gov Luminescence-aided and fluorescence-based assays are particularly useful as they can quickly and cost-effectively screen numerous candidates. creative-biolabs.com A notable platform is the Surface Localized Antimicrobial Display (SLAY), which is effective for identifying novel AMPs against Gram-negative bacteria. creative-biolabs.com Another innovative approach is the use of vesicle-based screens, which have proven effective in the rapid discovery of broad-spectrum antimicrobial peptides by assessing their membrane-permeabilizing capabilities. nih.gov
The data generated from these screenings are then analyzed to identify promising candidates for further development. researchgate.net This data-rich approach not only accelerates the discovery of new this compound analogues but also provides valuable insights into the structure-activity relationships that govern their function.
Integration of Omics Technologies (Proteomics, Transcriptomics) in Temporin Research
The integration of "omics" technologies, such as proteomics and transcriptomics, has revolutionized the study of antimicrobial peptides like this compound. mdpi.comnih.gov These technologies provide a global perspective on the molecular mechanisms underlying the peptide's activity and the host's response. nih.gov
Transcriptomics , the study of the complete set of RNA transcripts, allows researchers to analyze changes in gene expression in both the target pathogen and the host in response to this compound. frontiersin.org This can reveal the specific cellular pathways that are disrupted by the peptide, offering a deeper understanding of its mode of action. frontiersin.org For example, transcriptomic analysis can identify if a peptide interferes with processes like cell wall synthesis or intracellular metabolism. mdpi.com
Proteomics , which focuses on the entire complement of proteins, can identify the specific protein targets of this compound within a bacterial cell. nih.gov By comparing the proteome of treated and untreated bacteria, researchers can pinpoint proteins that are differentially expressed or modified, shedding light on the peptide's mechanism of action. frontiersin.org
The combined power of these omics approaches provides a comprehensive picture of the complex interactions between this compound, the pathogen, and the host. frontiersin.org This knowledge is invaluable for the rational design of more effective and targeted temporin-based therapeutics. nih.gov
Development of Biocompatible Delivery Systems for this compound (Excluding Dosage/Administration)
A significant hurdle in the clinical application of antimicrobial peptides, including this compound, is their potential for instability and toxicity. nih.gov To address these challenges, researchers are actively developing biocompatible delivery systems designed to protect the peptide, enhance its stability, and ensure its targeted release. mdpi.combibliomed.org
Several types of nanomaterials have shown promise as delivery vehicles for AMPs:
Liposomes: These are biocompatible and biodegradable nanocarriers that can encapsulate peptides, protecting them from degradation and improving their distribution. nih.gov
Polymeric Nanoparticles: Materials like poly(lactic-co-glycolic) acid (PLGA) and chitosan (B1678972) are used to create nanoparticles that can provide controlled release of the encapsulated peptide. mdpi.com Chitosan, in particular, is advantageous due to its own antimicrobial properties and low cost. mdpi.com
Hydrogels: These are three-dimensional polymer networks that can be engineered to release peptides in response to specific stimuli, such as changes in pH. bibliomed.org Peptide hydrogels are particularly promising as they are biocompatible and biodegradable. bibliomed.org
Inorganic Nanoparticles: Metal nanoparticles, such as gold nanoparticles, can be conjugated with AMPs to enhance their stability and antimicrobial efficacy. mdpi.com
These delivery systems not only improve the therapeutic profile of peptides like this compound but also open up new possibilities for their application in areas such as wound healing and the treatment of localized infections. mdpi.combibliomed.org
Challenges and Opportunities in Antimicrobial Peptide Research
The field of antimicrobial peptide research is filled with both significant challenges and promising opportunities. The rising threat of antibiotic resistance has created an urgent need for new therapeutic strategies, and AMPs like this compound represent a hopeful alternative. nih.govoup.com
Overcoming Research and Development Hurdles
Despite their potential, the journey of an AMP from discovery to clinical use is fraught with challenges: oup.comfarmaciajournal.com
Stability: AMPs can be susceptible to degradation by proteases, which can limit their effectiveness in a biological environment. farmaciajournal.com
Toxicity: Some AMPs can exhibit toxicity towards mammalian cells, which is a major concern for their therapeutic use. nih.gov
Production Costs: The synthesis and purification of peptides can be expensive, posing a barrier to their widespread application. oup.comfarmaciajournal.com
To overcome these hurdles, researchers are employing various strategies, including chemical modifications to enhance stability and the use of the aforementioned delivery systems to reduce toxicity and improve bioavailability. mdpi.comresearchgate.net
Strategies for Mitigating Microbial Resistance Development
A key advantage of AMPs is that bacteria may be less likely to develop resistance to them compared to conventional antibiotics, largely due to their membrane-disrupting mechanism of action. mdpi.comoup.com However, the potential for resistance still exists. royalsocietypublishing.org To mitigate this, several strategies are being explored:
Combination Therapy: Combining AMPs with traditional antibiotics can create a synergistic effect, enhancing antimicrobial activity and reducing the likelihood of resistance. mdpi.comaimspress.com This approach can target multiple bacterial pathways simultaneously. mdpi.com
Structural Modifications: Engineering AMPs with novel structures can make it more difficult for bacteria to develop resistance mechanisms. nih.gov
Targeting Virulence Factors: Instead of killing the bacteria directly, some strategies focus on inhibiting their virulence factors, which are the molecules that enable them to cause disease. mdpi.com
By employing these strategies, researchers aim to prolong the effectiveness of AMPs like this compound and ensure their continued utility in the fight against infectious diseases.
Ethical Considerations in Amphibian-Derived Peptide Research
The use of amphibians as a source of bioactive peptides raises important ethical considerations. The collection of skin secretions from these animals must be done in a way that minimizes harm and stress. researchgate.net Research protocols should be designed to ensure the welfare of the animals involved.
Furthermore, as many amphibian species are facing threats of extinction due to habitat loss and disease, it is crucial that the collection of these animals from the wild is done sustainably and does not contribute to their decline. The development of synthetic methods for producing these peptides, once their sequences are known, is a key strategy to reduce the reliance on animal sources. researchgate.net This not only addresses ethical concerns but also ensures a more consistent and scalable supply of the desired compounds for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
